molecular formula C10H9FO2 B8797782 2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester CAS No. 59845-58-8

2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester

Cat. No.: B8797782
CAS No.: 59845-58-8
M. Wt: 180.17 g/mol
InChI Key: HEGMSNMENPDWJB-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester is an organic compound with the molecular formula C10H9FO2. It is a derivative of cinnamic acid, where a fluorine atom is substituted at the second position of the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester can be synthesized through several methods. One common approach involves the reaction of methyl cinnamate with a fluorinating agent. For instance, the reaction of methyl cinnamate with Selectfluor in the presence of a base can yield methyl 2-fluorocinnamate . Another method involves the use of fluorinated reagents in a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of methyl 2-fluorocinnamate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and reaction conditions is crucial to achieve efficient production. Common industrial methods may include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-fluorocinnamate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl cinnamate
  • Methyl 4-fluorocinnamate
  • Methyl 4-hydroxycinnamate

Uniqueness

2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester is unique due to the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to methyl cinnamate, the fluorine substitution at the second position can enhance its stability and alter its interaction with biological targets. This makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

CAS No.

59845-58-8

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

methyl 3-(2-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C10H9FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3

InChI Key

HEGMSNMENPDWJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1F

Origin of Product

United States

Synthesis routes and methods

Procedure details

15 gm of 2-fluorocinnamic acid was suspended into 100 ml of methanol. While maintaining the suspension at 0° C., 1.7 gm of thionyl chloride was added slowly. After the addition, the mixture was stirred for 30 minutes at 0° C. and for 4 hour at room temperature. The residue obtained by the removal of the solvent was subjected to silica gel column chromatography using chloroform as an eluant to obtain fractions containing the target compound. The fractions were concentrated to produce 17.8 gm of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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